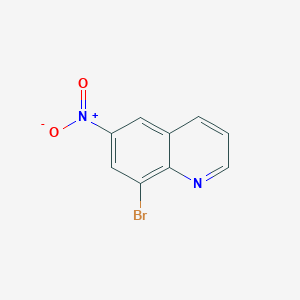

8-Bromo-6-nitroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

8-bromo-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROMYKZIUOIXCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromo Nitroquinoline Architectures

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the nitro group activates the quinoline (B57606) ring towards nucleophilic attack, making the displacement of the bromine atom by various nucleophiles a facile process. semanticscholar.orgmasterorganicchemistry.com This reactivity is a cornerstone of the synthetic utility of bromo-nitroquinolines. libretexts.org

A significant application of the SNAr reaction on bromo-nitroquinolines is their conversion to aminoquinolines and their derivatives. The introduction of amine-containing moieties, such as morpholine (B109124) and piperazine (B1678402), is of particular interest in medicinal chemistry due to the prevalence of these fragments in bioactive molecules. semanticscholar.orgunipa.it

For example, 6-bromo-5-nitroquinoline (B1267105) has been successfully reacted with morpholine and piperazine under microwave-assisted conditions to afford the corresponding 6-morpholinyl-5-nitroquinoline and 6-piperazinyl-5-nitroquinoline in high yields. semanticscholar.org The presence of the nitro group adjacent to the bromine atom significantly facilitates this substitution. semanticscholar.orgnih.gov

This strategy has been extended to other bromo-nitroquinoline isomers. The reaction of 2-chloro-6-nitroquinoline (B1366723) with piperazine derivatives is also a known synthetic route. The reduction of the nitro group in the resulting products can then provide access to amino-substituted quinolines, which are valuable building blocks for further elaboration. chemicalbook.comacs.org

| Bromo-Nitroquinoline | Nucleophile | Product | Yield | Reference |

| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholinyl-5-nitroquinoline | 98% | semanticscholar.org |

| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | 87% | semanticscholar.org |

Transition-Metal Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the quinoline ring system. The presence of a bromine atom, particularly at the 8-position, provides a reactive handle for these transformations, while the nitro group modulates the electronic properties of the scaffold.

The Suzuki-Miyaura coupling is a versatile and widely used method for the arylation of aryl halides. In the context of bromo-nitroquinolines, this reaction facilitates the formation of a C-C bond between the quinoline core and an aryl or heteroaryl group, starting from an organoboron reagent. rsc.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-nitroquinoline isomers. For instance, the coupling of 2-chloro-6-nitroquinoline with 6-methyl-3-pyridinylboronic acid has been achieved using a PdCl₂(PPh₃)₂ catalyst and Na₂CO₃ as the base under microwave irradiation, yielding the arylated product. nih.gov While aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura reactions, this example highlights the feasibility of coupling at different positions on the nitroquinoline ring. researchgate.net The regioselectivity of the coupling is significantly influenced by the positions of the bromo and nitro substituents, with the bromine at position 1 of 1-bromo-6-nitroisoquinoline (B571657) showing preferential coupling due to lower steric hindrance.

A series of 8-heteroaryl substituted quinolines have been prepared via Pd-catalyzed coupling of organoboron reagents with bromoquinolines, showcasing the utility of this method for creating complex, polyconjugated systems. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Nitroquinoline Architectures

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Ref |

| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 140 °C, 15 min (Microwave) | 2-(6-Methylpyridin-3-yl)-6-nitroquinoline | 62% | nih.gov |

| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane (B91453)/H₂O | 80 °C, 12 h | 8-(Benzofuran-2-yl)-5-nitroquinoline | 81% | rsc.org |

| 1-Bromo-6-nitroisoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Not specified | 1-Phenyl-6-nitroisoquinoline | 85% |

The Sonogashira coupling reaction is the method of choice for the alkynylation of aryl and vinyl halides, forming a C-C bond with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orggold-chemistry.org The versatility of the alkyne group makes it a valuable functional handle for further transformations in medicinal and materials chemistry. researchgate.net

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and concluding with reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. organic-chemistry.org While classic conditions often require an inert atmosphere, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.orggold-chemistry.org

Although specific examples detailing the Sonogashira coupling of 8-bromo-6-nitroquinoline are not extensively documented in the provided literature, the reaction is applicable to related structures. For instance, research on aromatic foldamer building blocks has utilized Sonogashira coupling on a 6-bromo-4-chloro-8-nitro-quinoline derivative, demonstrating selective cross-coupling at the more reactive C-6 bromine position. uni-muenchen.de This indicates the viability of applying this methodology to the this compound scaffold.

Table 2: General Components for Sonogashira Coupling

| Component | Example Reagents | Role | Ref |

| Aryl Halide | This compound | Substrate | |

| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | Coupling Partner | gold-chemistry.orgbeilstein-journals.org |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Primary Catalyst | organic-chemistry.orggold-chemistry.org |

| Copper Co-catalyst | CuI | Co-catalyst for acetylide formation | organic-chemistry.org |

| Base | Triethylamine, Diisopropylamine | Neutralizes H-X byproduct, aids acetylide formation | organic-chemistry.org |

| Solvent | THF, DMF, Acetonitrile | Reaction Medium | organic-chemistry.org |

Suzuki-Miyaura Coupling for Arylation

Synthesis of Heteroaryl-Substituted Quinoline Scaffolds

The creation of heteroaryl-substituted quinolines is a significant area of research, and palladium-catalyzed cross-coupling reactions provide an efficient route to these valuable compounds. nih.govscispace.com A developed methodology for synthesizing 8-heteroaryl nitroxoline (B368727) analogues involves a one-pot sequential process that combines a Suzuki–Miyaura cross-coupling with a direct C–H arylation. rsc.orgscispace.com

This strategy begins with the Pd-catalyzed coupling of a bromoquinoline, such as 8-bromo-5-nitroquinoline, with an organoboron reagent like a (benzo)thiophenyl or (benzo)furanyl boronic acid. rsc.orgnih.gov The resulting intermediate can then undergo a subsequent C-H functionalization on the newly introduced five-membered heteroaryl ring with another aryl bromide in the same reaction vessel. rsc.org This one-pot approach allows for the construction of complex, polyconjugated molecular architectures from readily available starting materials. nih.govscispace.com

The reaction conditions for the initial Suzuki-Miyaura step typically involve a palladium acetate (B1210297)/SPhos catalyst system with a base like potassium phosphate (B84403) in a dioxane/water solvent system at elevated temperatures. rsc.org

Table 3: Synthesis of 8-Heteroaryl-5-nitroquinolines via Suzuki-Miyaura Coupling

| Substrate | Heteroaryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield | Ref |

| 8-Bromo-5-nitroquinoline | Furan-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 8-(Furan-2-yl)-5-nitroquinoline | 78% | rsc.org |

| 8-Bromo-5-nitroquinoline | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 8-(Thiophen-2-yl)-5-nitroquinoline | 80% | rsc.org |

| 8-Bromo-5-nitroquinoline | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 8-(Benzofuran-2-yl)-5-nitroquinoline | 81% | rsc.org |

| 8-Bromo-5-nitroquinoline | Benzo[b]thiophen-2-yl boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-dioxane/H₂O | 8-(Benzo[b]thiophen-2-yl)-5-nitroquinoline | 69% | rsc.org |

Optimization of Reaction Conditions and Yields in Bromo-Nitroquinoline Synthesis

The efficiency and yield of synthetic transformations involving bromo-nitroquinolines are highly dependent on the careful optimization of reaction conditions. For transition-metal-catalyzed cross-coupling reactions, key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

The development of a one-pot sequential Suzuki-Miyaura/C-H arylation sequence for 8-heteroaryl nitroxoline analogues required significant optimization. nih.gov Studies found that a catalyst system comprising palladium acetate (Pd(OAc)₂) and the Buchwald ligand SPhos was effective for the initial Suzuki coupling step. rsc.org However, this catalyst was not successful for the subsequent C-H arylation step. Consequently, the optimization led to a procedure where the second step was performed by adding a different catalyst loading, such as Pd(OAc)₂ with triphenylphosphine (B44618) (PPh₃), and adjusting the temperature. rsc.org

The electronic nature of the quinoline ring, influenced by the nitro group, plays a crucial role. The electron-withdrawing nitro group activates adjacent bromo-substituents toward nucleophilic substitution (SNAr) and influences the reactivity in cross-coupling reactions. semanticscholar.org For instance, the presence of a nitro group can necessitate different or more robust catalytic systems compared to unsubstituted quinolines.

The use of microwave irradiation has also emerged as a powerful technique for optimizing these reactions. It can significantly reduce reaction times and, in many cases, improve yields. nih.gov In the synthesis of 2-(6-methylpyridin-3-yl)-6-nitroquinoline, heating at 140 °C for just 15 minutes under microwave conditions provided the product in good yield, a significant improvement over conventional heating methods. nih.gov

Table 4: Factors for Optimization in Bromo-Nitroquinoline Cross-Coupling

| Parameter | Considerations | Examples/Effects | Ref |

| Catalyst System | Choice of Palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand (e.g., PPh₃, SPhos) is critical for activity and stability. | Pd(OAc)₂/SPhos effective for Suzuki coupling; Pd(OAc)₂/PPh₃ used for subsequent C-H arylation. | rsc.org |

| Base | The strength and type of base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃) affect the activation of the boron reagent and overall reaction rate. | K₃PO₄ is effective in Suzuki couplings of bromo-nitroquinolines. | rsc.org |

| Solvent | Solvent polarity and aprotic/protic nature can influence catalyst solubility, stability, and reaction kinetics. | A mixture of 1,4-dioxane and water is commonly used for Suzuki reactions. | rsc.org |

| Temperature | Higher temperatures or microwave irradiation can overcome activation barriers and reduce reaction times. | Microwave heating at 140 °C for 15 minutes was effective for a Suzuki coupling on a nitroquinoline core. | nih.gov |

| Substituent Effects | The position of the nitro group affects the electronic density of the ring and the reactivity of the C-Br bond. | The nitro group activates adjacent bromo groups for substitution. | semanticscholar.org |

Comprehensive Spectroscopic and Crystallographic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 8-Bromo-6-nitroquinoline, NMR provides invaluable information about the proton and carbon environments, as well as the connectivity between atoms.

¹H NMR for Proton Environment Elucidation

Detailed ¹H NMR spectral data for this compound is not available in the public domain or scientific literature based on the conducted research. Analysis of closely related compounds, such as other bromo-nitroquinoline isomers, demonstrates that the chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the aromatic protons are highly dependent on the specific substitution pattern. The electron-withdrawing nature of the nitro group and the halogen's inductive and resonance effects significantly influence the electronic environment of each proton on the quinoline (B57606) scaffold.

¹³C NMR for Carbon Framework Analysis

Comprehensive ¹³C NMR data for this compound are not presently found in surveyed scientific literature and databases. For quinoline derivatives, ¹³C NMR spectra reveal the chemical shifts of each carbon atom, including those bearing substituents. The positions of the C-Br and C-NO₂ signals, along with the shifts of the other carbons in the aromatic system, are diagnostic for confirming the substitution pattern.

Two-Dimensional NMR Techniques (e.g., HMBC, HETCOR) for Connectivity Determination

While specific 2D NMR studies for this compound were not found, the application of techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Correlation (HETCOR) is standard practice for the structural confirmation of complex aromatic systems. For instance, in the analysis of the related compound 6-bromo-5-nitroquinoline-1-oxide, HMBC and HETCOR spectroscopy were crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between the different parts of the molecule. These techniques correlate nuclei over two or three bonds (HMBC) or directly bonded nuclei (HETCOR), providing a complete picture of the molecular framework.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectroscopic data for this compound is not detailed in the available search results. However, based on its functional groups, the FT-IR spectrum is expected to show characteristic absorption bands. These would include vibrations corresponding to the aromatic C-H stretching, C=C and C=N stretching vibrations of the quinoline ring, strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, and a characteristic band for the C-Br stretching in the lower frequency region. For example, analysis of the related compound 8-bromo-6-cyanoquinoline shows aromatic C-H stretches around 3076 cm⁻¹ and C-Br vibrations around 723 cm⁻¹. researchgate.net Similarly, 3-iodo-8-nitroquinoline (B1314853) exhibits characteristic peaks for the nitro group at 1522 cm⁻¹ and 1350 cm⁻¹. rsc.org

Raman Spectroscopy in Comparative Studies

Raman spectroscopy, in conjunction with Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful tool for the vibrational analysis of quinoline derivatives. Studies on related compounds, such as 8-hydroxy-5-nitroquinoline, have demonstrated the utility of these techniques in interpreting the fundamental modes, overtones, and combination bands of the molecular structure. nih.govsigmaaldrich.com For instance, the FT-IR and FT-Raman spectra of 8-hydroxy-5-nitroquinoline have been recorded and interpreted, with density functional theory (DFT) calculations used to optimize the structure and predict vibrational frequencies. nih.gov This comparative approach allows for a deeper understanding of the influence of different substituents on the quinoline ring's vibrational modes.

In the case of 4-nitroquinoline-1-oxide (4-NQO), IR-Raman spectroscopy has been used to monitor its chemical transformation. researchgate.net The disappearance of signals related to the nitro group (N=O stretching and bending, C-NO2 bonds) indicated its removal, while the persistence of C-C aromatic bond signals suggested the quinoline skeleton remained intact. researchgate.net This highlights the potential of Raman spectroscopy to track reactions involving the nitro group in compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is instrumental in probing the electronic transitions within molecules. For quinoline derivatives, the absorption bands observed in the UV-Vis spectrum correspond to π→π* and n→π* transitions. researchgate.net The specific wavelengths of these transitions are influenced by the substituents on the quinoline ring and the solvent used.

For example, the UV-Vis spectrum of 8-hydroxy-5-nitroquinoline has been recorded and its electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been analyzed using time-dependent DFT (TD-DFT). nih.gov Similarly, transient absorption spectroscopy has been employed to characterize the singlet excited state of 4-nitroquinoline (B1605747) N-oxide, revealing a characteristic absorption band centered at 425 nm. nih.gov The study of such electronic transitions in related nitroquinolines provides a framework for understanding the photophysical properties of this compound. researchgate.netnih.gov Monitoring degradation of similar compounds through UV-Vis spectroscopy can indicate changes such as nitro-group reduction or ring modification by observing shifts in the maximum absorption wavelength (λmax).

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the molecular weight and elemental composition of a compound. semanticscholar.org For this compound, the molecular formula is C9H5BrN2O2, corresponding to a molecular weight of approximately 253.05 g/mol . evitachem.com

HRMS has been widely used to characterize a variety of substituted quinolines, confirming their successful synthesis and purity. nih.govuncw.eduliv.ac.uknih.govmetu.edu.trrsc.orgacs.org For instance, in the synthesis of 3-iodo-6-nitroquinoline (B2823073) and 3-iodo-8-nitroquinoline, HRMS (ESI-TOF) was used to confirm the calculated mass of the protonated molecules [M+H]+. rsc.org This technique is indispensable for verifying the identity of newly synthesized derivatives of this compound.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Determination of Molecular Conformation and Geometry

SC-XRD analysis of quinoline derivatives reveals detailed insights into their molecular geometry. For example, the crystal structure of 5-acetoxy-6-methoxy-8-nitroquinoline showed that steric hindrance forces the nitro and acetoxy groups to rotate out of the plane of the quinoline ring by 59° and 79°, respectively. iucr.org While the acetoxy group maintains its planarity, the quinoline ring itself exhibits slight but significant deviations from planarity. iucr.org Such studies on substituted nitroquinolines provide a basis for predicting the likely conformation of this compound, where the bromine atom and nitro group will also influence the planarity of the quinoline system.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. japsonline.com These interactions are crucial in determining the physical properties of the solid.

In the crystal structure of a silver(I) complex with 5-nitroquinoline, [Ag(5-NO2Quin)2]ClO4, the packing is dominated by a large number of O···H interactions, which account for 51.1% of the contacts observed. mdpi.com Other significant interactions include C···H, H···H, and C···C contacts. mdpi.com The study of polymorphs of 4-nitroquinoline-N-oxide also revealed distinct patterns of multiple hydrogen bonds, electrostatic interactions, and π-stacking in their crystal structures. rsc.org These examples underscore the importance of analyzing intermolecular forces to understand the supramolecular architecture of this compound crystals.

Co-crystallization Studies of Nitroquinolines

Co-crystallization is a technique used to modify the physicochemical properties of a compound by incorporating a second molecule (a coformer) into the crystal lattice. nih.govrsc.orgdrugdiscoverytoday.comjpionline.org This approach is particularly valuable in the pharmaceutical industry for improving properties like solubility and stability. japsonline.comnih.govdrugdiscoverytoday.comjpionline.org

Studies on the co-crystallization of nitroquinolines, such as the formation of a co-crystal between bis(6-nitroquinoline) and fumaric acid, demonstrate the potential of this method. nih.gov The design of co-crystals involves selecting appropriate coformers that can form robust non-covalent interactions, such as hydrogen bonds, with the target molecule. nih.govjpionline.org Investigating the co-crystallization of this compound with various coformers could lead to new solid forms with tailored properties.

Theoretical and Computational Studies on Bromo Nitroquinolines

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone for the theoretical investigation of quinoline (B57606) derivatives. By employing various functionals and basis sets, researchers can model the electronic structure and properties of 8-Bromo-6-nitroquinoline with high accuracy. These calculations are fundamental to understanding the molecule's geometry, stability, and reactivity. For instance, theoretical calculations on related nitroquinoline compounds have successfully supported experimental findings, demonstrating the predictive power of DFT. cumhuriyet.edu.tr

Molecular Geometry Optimization and Electronic Structure Determination

The initial step in computational analysis involves the optimization of the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, the bond lengths, bond angles, and dihedral angles are determined. cumhuriyet.edu.tr The quinoline ring is expected to be largely planar, with the nitro and bromo substituents causing some degree of electron withdrawal and potential minor distortions in the ring structure. The electronic structure, including the distribution of electron density, can be visualized, revealing the impact of the electron-withdrawing nitro group and the halogen substituent on the aromatic system.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

| C-C-C Bond Angles (Aromatic) | ~120° |

| C-N-C Bond Angle (Pyridine Ring) | ~117° |

Note: These are typical values based on DFT calculations for similar bromo-nitro-aromatic compounds and serve as illustrative examples.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO is likely concentrated around the nitro group, a common feature for nitroaromatic compounds. researchgate.net This distribution indicates that the molecule would be susceptible to nucleophilic attack at the positions with high LUMO density and electrophilic attack where the HOMO is prominent.

Table 2: Illustrative FMO Properties of this compound

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -2.5 to -3.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.5 eV |

Note: These values are estimations based on published data for related nitroquinoline derivatives and serve as examples. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface of this compound would show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected over the hydrogen atoms of the quinoline ring, suggesting these are sites prone to nucleophilic attack. These maps provide a visual representation of the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of synthesized compounds. cumhuriyet.edu.tr The predicted shifts are compared with experimental data to confirm the molecular structure. For this compound, the electron-withdrawing effects of the bromo and nitro groups would lead to downfield shifts for the nearby protons and carbons in the NMR spectra. Similarly, vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to identify characteristic functional group vibrations. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 8.8 - 9.2 |

| H-3 | 7.5 - 7.9 |

| H-4 | 8.2 - 8.6 |

| H-5 | 8.0 - 8.4 |

| H-7 | 8.5 - 8.9 |

Note: These are estimated ranges based on general principles and data for similar quinoline structures. pdx.edunmrdb.org

Theoretical Investigations of Reaction Mechanisms and Photolysis Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms. For instance, DFT calculations have been used to study the photolysis mechanisms of related 8-nitroquinoline-based photolabile groups. researchgate.net Such studies can reveal transition states, activation energies, and the most probable reaction pathways. For this compound, theoretical investigations could explore its potential as a photolabile protecting group, mapping out the energetic landscape of its photodecomposition. One study on a related compound, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore, revealed that the photolysis reaction is kinetically inert under normal conditions but becomes accessible in the triplet ground state upon photoexcitation. researchgate.net

Molecular Docking and Dynamics Simulations

While direct docking studies for this compound are not widely published, this computational technique is a powerful tool for predicting the interaction of a small molecule with a biological target, such as an enzyme or receptor. ijprajournal.com Molecular docking simulations could be employed to explore the potential biological activity of this compound by predicting its binding affinity and mode of interaction with various protein targets. Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time, offering a more dynamic picture of the interaction. researchgate.net These simulations are crucial in the early stages of drug discovery for identifying potential lead compounds.

Ligand-Protein Interaction Profiling

Computational modeling is a cornerstone for understanding how a ligand, such as a bromo-nitroquinoline derivative, interacts with biological targets like proteins. This profiling helps to elucidate the mechanism of action and to design new compounds with improved potency and selectivity.

The process often involves molecular docking, a method that predicts the preferred orientation of a ligand when bound to a target protein. The resulting model highlights key interactions. For instance, studies on related quinoline derivatives have identified several important types of interactions:

Hydrogen Bonds: These can form between the ligand and specific amino acid residues in the protein's binding site, such as with Aspartic Acid (D29). nih.gov

Hydrophobic Interactions: These are crucial for the binding of many quinoline-based compounds, with interactions reported with residues like Valine (V84) and Phenylalanine (F107). nih.gov

Ionic Interactions: Charged groups on the ligand can form strong ionic bonds with oppositely charged residues in the protein, such as Glutamic Acid (E73). nih.gov

Water Bridges and Halogen Bonds: These are other types of interactions that can be assessed to understand the complete binding profile. unipa.it

For example, computational studies on 6-bromo-5-nitroquinoline (B1267105) have been used to explore how structural modifications could enhance its interactions with the apoptosis-regulating protein Bcl-2. Similarly, docking studies on a 6-bromo substituted quinolyl pyrazinamide (B1679903) analog revealed interactions with sigma receptors (σ1R and σ2R). nih.gov The analysis generates 2D and 3D diagrams that provide a clear, qualitative, and quantitative view of the contacts between the protein and the ligand. unipa.itresearchgate.net

Table 1: Common Ligand-Protein Interactions for Quinolines

| Interaction Type | Description | Example Interacting Residues |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Aspartic Acid (D29) nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Valine (V84), Phenylalanine (F107) nih.gov |

| Ionic Interaction | A strong electrostatic attraction between oppositely charged ions. | Glutamic Acid (E73) nih.gov |

| Halogen Bond | A non-covalent interaction between a halogen atom (like bromine) and a Lewis base. | N/A in provided sources |

Binding Energy Calculations (e.g., MM-PBSA)

To quantify the strength of the ligand-protein interaction, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are widely used. nih.gov These end-point methods calculate the binding free energy, offering a balance between accuracy and computational cost that is more reliable than docking scores but less intensive than alchemical free energy calculations. nih.gov

The binding free energy (ΔG_bind) is calculated using a thermodynamic cycle. The calculation incorporates several energy components, as detailed below. nih.gov

The general equation is: ΔG_bind = G_complex - (G_protein + G_ligand)

Each term is broken down into: G_x = E_MM + G_solv - TΔS

Where:

E_MM is the molecular mechanics energy from the force field.

G_solv is the solvation free energy, which has both a polar and a nonpolar component.

TΔS is the conformational entropy change upon binding.

The MM/PBSA and MM/GBSA methods differ primarily in how they calculate the polar component of the solvation energy. These calculations have been applied to various quinoline derivatives to assess their binding affinity. For example, MM-PBSA studies were used to determine significant binding energies for certain brominated methoxyquinolines with human topoisomerase I, a key enzyme in DNA replication. nih.gov

Table 2: Components of MM-PBSA/GBSA Binding Free Energy Calculation

| Energy Component | Description | Contribution to Binding |

|---|---|---|

| ΔE_vdw | Change in van der Waals energy. | Typically favorable. |

| ΔE_elec | Change in electrostatic energy in a vacuum. | Typically favorable. |

| ΔG_polar | Change in polar solvation energy. Calculated via Poisson-Boltzmann (PB) or Generalized Born (GB) models. | Typically unfavorable (desolvation penalty). |

| ΔG_nonpolar | Change in nonpolar solvation energy. Often estimated from the solvent-accessible surface area (SASA). | Typically favorable. |

| -TΔS | Conformational entropy change. The most computationally expensive term and sometimes omitted for relative rankings. | Unfavorable (loss of conformational freedom). |

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. uni-bonn.de Computational methods are essential for establishing these relationships, especially as the volume and structural diversity of chemical data increase. uni-bonn.de

For bromo-nitroquinolines, computational SAR studies focus on how the presence, number, and position of bromine and nitro groups affect the molecule's properties and, consequently, its biological efficacy. nih.gov Key findings from studies on related compounds include:

Electron-Withdrawing Effects: The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the quinoline ring. nih.gov This electronic modification can facilitate nucleophilic substitution reactions and enhance interactions with biological targets. nih.gov

Synergistic Effects: The combination of bromine and nitro groups on the quinoline scaffold can have a synergistic impact on biological activity. For instance, 6,8-dibromo-5-nitroquinoline showed remarkable inhibitory activity against several cancer cell lines, whereas its precursor, 6,8-dibromoquinoline (B11842131), had no such activity. nih.gov

Steric and Lipophilic Factors: The position and size of substituents are crucial. A bulky 6-bromo substituted analogue of a σ2R ligand showed moderate binding affinity but lower selectivity compared to other derivatives, highlighting the role of steric hindrance. nih.gov Conversely, modifications that enhance properties like ligand lipophilic efficiency (LLE) are sought to improve drug-like characteristics. nih.gov

Computational SAR helps build predictive models that can prioritize virtual compounds for synthesis, saving time and resources. uni-bonn.de

Table 3: SAR Insights for Bromo-Nitroquinoline Derivatives

| Structural Feature | Observed Effect on Activity/Properties | Reference |

|---|---|---|

| Nitro Group Addition | Reduces electron density on the quinoline ring, enhancing reactivity and biological activity. | nih.gov |

| Bromo Group Addition | Can increase lipophilicity and participate in halogen bonding. Position is critical. | nih.gov |

| Combined Bromo and Nitro Groups | Can lead to a synergistic enhancement of anticancer potency. | nih.gov |

| Bulky Substituents (e.g., at C-6) | May cause steric hindrance, potentially reducing binding affinity or selectivity. | nih.gov |

Theoretical Analysis of Thermodynamic Properties

Theoretical calculations are used to determine the fundamental thermodynamic properties of molecules like bromo-nitroquinolines. dntb.gov.ua These properties, including enthalpy (ΔH), entropy (ΔS), heat capacity (Cp), and Gibbs free energy (ΔG), are crucial for understanding the stability, reactivity, and formation of a compound. acs.org

Methods such as Density Functional Theory (DFT) are commonly employed for these analyses. acs.org By performing calculations like vibrational frequency analysis, researchers can derive key thermodynamic data. For example, theoretical studies on 6-bromo-5-nitroquinoline-1-oxide have been conducted to determine its thermodynamic properties. dntb.gov.ua

In another study, computational calculations were used to compare the total energy of different bromo-nitroquinoline isomers to understand reaction pathways. The analysis revealed that the formation of 6,8-dibromo-5-nitroquinoline was favored because its precursor had a significantly higher strain energy, suggesting that the reaction proceeds toward the more thermodynamically stable product. nih.gov Such calculations are vital for predicting reaction outcomes and understanding molecular stability.

Table 4: Calculated Thermodynamic Properties and Methods

| Thermodynamic Property | Description | Computational Method |

|---|---|---|

| Enthalpy (ΔH) | A measure of the total internal energy of a system. | DFT, Vibrational Frequency Analysis |

| Entropy (ΔS) | A measure of the randomness or disorder of a system. | DFT, Vibrational Frequency Analysis |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of a substance by one degree Celsius. | DFT, Vibrational Frequency Analysis |

| Gibbs Free Energy (ΔG) | The energy available to do useful work; determines the spontaneity of a process. | DFT, Statistical Thermodynamics acs.org |

| Total/Strain Energy | The internal energy of a molecule, used to compare the stability of isomers or conformers. | Computational Calculations nih.gov |

Biological Activity Research and Mechanistic Investigations

Anticancer Activity Studies

Research into the anticancer properties of 8-Bromo-6-nitroquinoline and its derivatives has revealed significant potential in preclinical settings.

In Vitro Antiproliferative and Cytotoxic Assessments

The evaluation of this compound against various cancer cell lines has demonstrated its ability to inhibit cell growth and induce cell death.

The antiproliferative and cytotoxic effects of this compound and related compounds have been tested against a range of human and mammalian cancer cell lines. Studies have shown that quinoline (B57606) derivatives, particularly those with bromo and nitro substitutions, exhibit significant inhibitory effects. For instance, derivatives have been assessed against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines. nih.govnih.gov Other tested cell lines include breast cancer (MCF-7), lung carcinoma (A549), and ovarian cancer (A2780). neuroquantology.comresearchgate.net Research indicates that the presence and position of the bromo and nitro groups on the quinoline ring are crucial for the observed cytotoxic activity. nih.gov For example, 6-bromo-5-nitroquinoline (B1267105) has shown notable antiproliferative and apoptotic effects. nih.gov Similarly, derivatives of 8-nitroquinoline (B147351) have been synthesized and evaluated for their anticancer activity against MCF-7 and A549 cell lines. rsc.org

Dose-response studies have been conducted to quantify the cytotoxic potency of quinoline derivatives, with IC50 values being a key metric. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For example, the IC50 values for 6,8-dibromo-5-nitroquinoline were determined to be 50.0 µM, 26.2 µM, and 24.1 µM against C6, HT29, and HeLa cancer cell lines, respectively. nih.gov Another study reported that certain brominated quinoline derivatives showed significant antiproliferative potency against A549, HeLa, HT29, Hep3B, and MCF-7 cancer cell lines with IC50 values ranging from 2 to 50 µg/ml. researchgate.net These studies highlight that the cytotoxic effect is dose-dependent. nih.gov

The following table summarizes the IC50 values for selected quinoline derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 |

| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 |

| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 |

| 8-nitroquinoline derivative 22g | MCF-7 | 25.76 |

| 8-nitroquinoline derivative 22b | A549 | 23.21 |

Evaluation across Diverse Human and Mammalian Cancer Cell Lines (e.g., Glioblastoma C6, Cervical HeLa, Colon HT29, Breast MCF-7, Lung A549, Ovarian A2780 Carcinomas)

Apoptosis Induction Mechanisms

The anticancer activity of this compound and its analogs is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells.

A hallmark of apoptosis is the fragmentation of DNA by endonucleases. This process can be visualized as a "ladder" pattern on an agarose (B213101) gel. Studies have shown that certain brominated and nitrated quinoline derivatives can induce DNA fragmentation in cancer cells. nih.gov For example, while some brominated methoxyquinolines did not show this effect, 6,8-dibromo-5-nitroquinoline was found to induce DNA laddering, confirming its apoptotic activity. nih.gov This indicates that the specific substitution pattern on the quinoline ring is critical for this mechanistic pathway. The induction of DNA fragmentation is a key indicator of a compound's potential to trigger the apoptotic cascade in cancer cells. archivesofmedicalscience.com

In addition to inducing apoptosis, some quinoline derivatives have been shown to interfere with the normal progression of the cell cycle. Cell cycle arrest can prevent cancer cells from proliferating and can be a precursor to apoptosis. For instance, novel 8-nitro quinoline-thiosemicarbazone analogues have been found to induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. researchgate.net This arrest of the cell division cycle is a significant mechanism by which these compounds exert their anticancer effects. arabjchem.org Studies on other related compounds have also demonstrated the ability to cause cell cycle arrest at various phases, such as the G0/G1 phase, leading to apoptosis. science.gov

DNA Fragmentation Analysis (DNA Laddering)

Enzyme Inhibition and Target Interaction Investigations

While direct studies on this compound's effect on human topoisomerase I are not extensively detailed in the provided search results, related bromo- and nitro-substituted quinolines have been investigated for this activity. For instance, derivatives of bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) have been shown to inhibit the recombinant human DNA topoisomerase I enzyme. nih.gov Specifically, 5,7-dibromo-8-hydroxyquinoline was found to inhibit this enzyme. nih.gov Furthermore, a study on highly brominated quinolines revealed that compounds 7 (3,5,6,7-tetrabromo-8-methoxyquinoline) and 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) inhibited human topoisomerase I. nih.govresearchgate.net In contrast, another study indicated that while some brominated 8-hydroxyquinolines like compound 5 and 12 inhibited topoisomerase I, compounds 6 and 11 did not show this inhibitory activity at their IC50 concentrations. researchgate.net These findings suggest that the substitution pattern on the quinoline ring is crucial for topoisomerase I inhibition.

Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix and play a role in cancer progression. mdpi.com While direct MMP inhibition data for this compound is not available in the provided results, research on related quinoline derivatives suggests potential for this class of compounds. For example, a series of 8-hydroxyquinoline derivatives were designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds in that study demonstrated not only good inhibitory activity against MMP-2/9 but also possessed anti-proliferative, anti-invasive, and anti-angiogenesis activity in the A549 cell line. nih.gov This indicates that the quinoline scaffold is a promising starting point for the development of MMP inhibitors.

Human Topoisomerase I Inhibition Assays

Cell Migration and Invasion Assays (e.g., Wound Healing Assay)

The wound healing assay is a common method to study cell migration. nih.gov4dcell.com In a study investigating highly brominated quinolines, a wound healing assay demonstrated that compound 17 (6,8-dibromo-5-nitroquinoline) effectively inhibited the migration of HT29 cells. nih.govresearchgate.net This suggests that the presence of bromo and nitro groups on the quinoline ring can impact the migratory capabilities of cancer cells. The assay involves creating a "wound" in a cell monolayer and observing the rate at which the cells migrate to close the gap. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Anticancer Efficacy

The relationship between the chemical structure of quinoline derivatives and their anticancer activity has been a key area of investigation. researchgate.netnih.gov The presence and position of substituents like bromine and nitro groups significantly influence the biological activity.

For instance, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline (B11842131) to form compound 17 (6,8-dibromo-5-nitroquinoline) led to remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, whereas the precursor 6,8-dibromoquinoline showed no such activity. nih.gov This highlights the synergistic effect of bromine and nitro substitutions in enhancing anticancer potency. nih.gov Similarly, 6-bromo-5-nitroquinoline has been noted for its significant antiproliferative and apoptotic effects. nih.govresearchgate.net

Studies on 3-nitroquinoline (B96883) derivatives have also shown that substitutions at various positions play a crucial role in their inhibitory activities against cancer cell lines. amegroups.cn The nature of the substituent at the 4-position of the quinoline ring was found to be a critical factor in enhancing anticancer efficacy. arabjchem.org

The following table summarizes the IC50 values for a related compound, 6,8-dibromo-5-nitroquinoline (17), against different cancer cell lines, illustrating the impact of the bromo and nitro substitutions.

| Compound | Cell Line | IC50 (μM) |

| 6,8-dibromo-5-nitroquinoline (17) | C6 | 50.0 |

| HT29 | 26.2 | |

| HeLa | 24.1 | |

| Data sourced from Ökten et al. (2025) nih.gov |

Antimicrobial Activity Studies

Quinoline derivatives, particularly those with halogen and nitro substitutions, have demonstrated notable antifungal properties. fordham.edunih.gov A study on the fungitoxicity of bromo-chloro-8-quinolinols showed that 6-bromo-3-chloro-8-quinolinol was highly effective, inhibiting four out of six tested fungi at concentrations below 1 μg/ml. fordham.edu

Another study focusing on a quinoline compound named bromoquinol revealed potent, wide-spectrum antifungal activity. nih.gov This activity was found to be linked to the induction of oxidative stress and apoptosis in Aspergillus fumigatus. nih.gov The antifungal efficacy of bromoquinol was enhanced under iron-starvation conditions. nih.gov

Research on 8-hydroxyquinoline derivatives has also highlighted their antifungal potential. researchgate.net For example, 7-bromo-8-hydroxyquinoline showed high antigrowth activity against Gram-negative bacteria. researchgate.net The antifungal mechanism of some 8-hydroxyquinolines involves damaging the cell wall and compromising the integrity of the cytoplasmic membrane. researchgate.net

The following table presents the minimum inhibitory concentration (MIC) values for some halo-substituted 8-hydroxyquinolines against various fungal strains, demonstrating their antifungal potency.

| Compound | Aspergillus niger (MIC, μg/ml) | Myrothecium verrucaria (MIC, μg/ml) | Mucor cirinelloides (MIC, μg/ml) | Trichophyton mentagrophytes (MIC, μg/ml) |

| 6-Bromo-3-chloro-8-quinolinol | 2 | <1 | 2 | <1 |

| 3-Bromo-6-chloro-8-quinolinol | >100 | 25 | 25 | 10 |

| Data sourced from Gershon et al. (1996) fordham.edu |

Antifungal Activity Spectrum and Potency

Evaluation against Fungal Pathogens

The antifungal properties of quinoline derivatives have been a subject of investigation, although specific data for this compound against a wide array of fungal pathogens remains an area of active research. Studies on analogous compounds, however, provide insights into the potential of this chemical class. For instance, research on 8-quinolinol and its halogenated derivatives has demonstrated fungitoxicity against several fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, Mucor cirinelloides, and Trichophyton mentagrophytes. nih.govresearchgate.net One study highlighted that 6-iodo-8-quinolinol was the most fungitoxic among the tested iodo-derivatives against these fungi. researchgate.net

Derivatives of 8-quinolinamine have also shown promising antifungal activities. acs.org For example, certain synthesized 8-quinolinamines exhibited notable efficacy against Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. acs.org Similarly, quinoline-based hydroxyimidazolium hybrids have been evaluated against clinically important fungi like Candida albicans, Cryptococcus neoformans, and various Aspergillus species. mdpi.com Specifically, some of these hybrids displayed significant activity against Cryptococcus neoformans. mdpi.com While these findings relate to derivatives, they underscore the potential of the quinoline scaffold, and by extension this compound, as a source of antifungal agents.

Minimum Inhibitory Concentration (MIC) Determinations

Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For quinoline derivatives, MIC values have been determined against various fungal and bacterial species. In studies involving 8-quinolinamine derivatives, MICs against fungal pathogens were established. For instance, against Candida albicans, Candida glabrata, and Candida krusei, IC₅₀ values (a measure related to MIC) were found to be in the ranges of 4.93–19.38 μg/mL, 3.96–19.22 μg/mL, and 2.89–18.95 μg/mL, respectively. acs.org For Cryptococcus neoformans and Aspergillus fumigatus, the IC₅₀ values ranged from 0.67–18.64 μg/mL and 6.0–19.32 μg/mL, respectively. acs.org

In the context of antibacterial activity, MICs for certain polyheterocyclic compounds, which can include quinoline structures, against Staphylococcus aureus and Bacillus subtilis were in the range of 3.125–12.5 μg/ml. nih.gov For some of the most potent compounds tested against three clinical MRSA isolates, the MIC values ranged from 3.125 to 6.25 μg/ml. nih.gov The determination of MIC is a standard procedure in antifungal and antibacterial susceptibility testing, often following established guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). mdpi.comnih.gov

| Organism | Compound Type | MIC/IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 8-Quinolinamine derivatives | 4.93–19.38 | acs.org |

| Candida glabrata | 8-Quinolinamine derivatives | 3.96–19.22 | acs.org |

| Candida krusei | 8-Quinolinamine derivatives | 2.89–18.95 | acs.org |

| Cryptococcus neoformans | 8-Quinolinamine derivatives | 0.67–18.64 | acs.org |

| Cryptococcus neoformans | Quinoline-based hydroxyimidazolium hybrids | 15.6 | mdpi.com |

| Aspergillus fumigatus | 8-Quinolinamine derivatives | 6.0–19.32 | acs.org |

| Staphylococcus aureus | 8-Quinolinamine derivatives | 1.33–18.9 | acs.org |

| Methicillin-resistant S. aureus (MRSA) | 8-Quinolinamine derivatives | 1.33–18.9 | acs.org |

| Staphylococcus aureus | Polyheterocyclic compounds | 3.125–12.5 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | Polyheterocyclic compounds | 3.125–6.25 | nih.gov |

Antibacterial Activity Profile

The antibacterial potential of quinoline-based compounds has been extensively studied, with many derivatives showing significant activity against a variety of bacterial pathogens.

Assessment against Gram-Positive and Gram-Negative Bacterial Strains

Research has demonstrated that certain quinoline derivatives possess potent activity against Gram-positive bacteria, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, a study on 8-quinolinamine derivatives showed antibacterial activity against Staphylococcus aureus and MRSA with IC₅₀ values ranging from 1.33 to 18.9 μg/mL. acs.org Another class of polyheterocyclic compounds was also found to be active against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov However, these same compounds showed no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov The antimicrobial properties of 8-hydroxyquinoline and its analogues against Mycobacterium tuberculosis and other mycobacteria have also been a focus of research. researchgate.net

Antiparasitic Activity Research

Quinoline-containing compounds have historically been at the forefront of antiparasitic drug discovery, most notably in the fight against malaria.

Antimalarial Potency against Plasmodium Species

The quinoline core is a well-established pharmacophore for antimalarial drugs. Research into 8-quinolinamine derivatives has revealed potent in vitro activity against both drug-sensitive (D6 strain) and drug-resistant (W2 strain) Plasmodium falciparum. acs.org IC₅₀ values for these derivatives ranged from 20–4760 ng/mL against the D6 strain and 22–4760 ng/mL against the W2 strain. acs.org Furthermore, promising analogues have shown curative effects in mice infected with Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis. acs.org The development of hybrid molecules, such as those combining the quinoline scaffold with other pharmacophores, is an ongoing strategy to combat drug resistance in malaria. researchgate.netnih.gov

Antileishmanial Efficacy

The antileishmanial activity of quinoline derivatives is another area of significant research interest. Studies on 8-quinolinamines have demonstrated strong in vitro antileishmanial activity against Leishmania donovani promastigotes, with IC₅₀ values for some analogues ranging from 0.84 to 5.9 μg/mL, comparable to the standard drug pentamidine. acs.org In the 8-nitroquinolin-2(1H)-one series, a 6-bromo derivative was found to be active against Leishmania infantum with an EC₅₀ of 8 μM, whereas the parent compound was inactive. nih.gov This highlights the crucial role of specific substitutions on the quinoline ring in determining antileishmanial potency. nih.gov

| Organism | Compound Type | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Plasmodium falciparum (D6, drug-sensitive) | 8-Quinolinamine derivatives | IC₅₀ | 20–4760 ng/mL | acs.org |

| Plasmodium falciparum (W2, drug-resistant) | 8-Quinolinamine derivatives | IC₅₀ | 22–4760 ng/mL | acs.org |

| Leishmania donovani (promastigotes) | 8-Quinolinamine derivatives | IC₅₀ | 0.84–5.9 μg/mL | acs.org |

| Leishmania infantum | 6-bromo-8-nitroquinolin-2(1H)-one | EC₅₀ | 8 μM | nih.gov |

Structure-Activity Relationship (SAR) Delineation for Antimicrobial Potential

The antimicrobial properties of quinoline derivatives are well-documented, with various substitutions on the quinoline core significantly influencing their efficacy against a range of pathogens. nih.gov Research into the structure-activity relationship (SAR) of these compounds aims to identify the structural features essential for potent antimicrobial activity, guiding the design of new and more effective therapeutic agents. mdpi.com

While direct SAR studies specifically for this compound are not extensively detailed in the provided information, we can infer potential relationships based on the known effects of its constituent functional groups—the bromo and nitro groups—on the quinoline scaffold. The presence and position of these substituents are known to modulate the electronic properties and, consequently, the biological activity of the molecule. evitachem.com

Nitro-substituted quinolines, for instance, have demonstrated notable activity against various cancer cell lines and are known to induce apoptosis. This suggests that the nitro group at the 6-position of this compound could be a key contributor to its potential biological effects. Furthermore, halogenation, such as the bromine at the 8-position, has been shown to enhance the antibacterial properties of quinoline derivatives.

Studies on related compounds provide further insight. For example, research on various quinoline derivatives has shown that they can be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key metric in these studies, quantifying the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Efficacy of a Related Compound (1-Bromo-6-nitroisoquinoline)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This table presents data for a related isoquinoline (B145761) compound to illustrate the potential antimicrobial activity of such structures.

The development of hybrid molecules incorporating the quinoline structure is another promising approach in antimicrobial therapy. nih.gov This strategy aims to create compounds with enhanced efficacy and the ability to overcome drug resistance. nih.gov

Other Reported Biological Investigations

Beyond its potential antimicrobial applications, this compound and its derivatives have been investigated for other specialized biological roles.

The unique electronic properties conferred by the bromo and nitro substituents make this compound a candidate for development as a fluorescent probe. evitachem.com Fluorescent probes are molecules that can absorb and emit light, allowing for the visualization and study of biological processes. The quinoline scaffold itself is a known fluorophore, and modifications to its structure can tune its fluorescent properties. mdpi.com

Research into related quinoline derivatives has demonstrated their utility as fluorescent materials. sioc-journal.cn For instance, certain isoquinoline derivatives exhibit visible fluorescence, and their optical properties are an active area of investigation. mdpi.com The development of such probes is crucial for advancing our understanding of cellular functions.

Photolabile protecting groups, or "caging" groups, are chemical moieties that can be attached to a biologically active molecule to render it inactive. wikipedia.orgresearchgate.net The active molecule can then be released at a specific time and location by exposure to light. nih.gov This technique provides precise spatiotemporal control over biological processes.

Derivatives of 8-nitroquinoline have been synthesized and studied for their potential as photolabile caging groups for carboxylic acids. researchgate.net The goal of this research is to develop caging groups with improved photolysis efficiency. researchgate.net For example, the 6-bromo-8-nitro-1,2-dihydroquinolinyl chromophore was identified as a promising derivative due to its favorable absorption wavelength and quantum yield. researchgate.net

The 8-bromo-7-hydroxyquinoline (BHQ) group, a related compound, has been shown to be an effective photolabile protecting group for various functional groups found in bioactive molecules. nih.govacs.org It can be cleaved by both one-photon and two-photon excitation, making it suitable for use in cell and tissue culture experiments. acs.org The substitution of the bromine with a nitro group, as seen in the NHQ derivative, was found to significantly alter the photochemical properties, rendering it photochemically insensitive in one study. acs.org This highlights the critical role that specific substituents play in the functionality of these caging groups.

Broader Academic Implications and Future Research Trajectories

Contribution to Advanced Organic Synthesis Methodologies

8-Bromo-6-nitroquinoline serves as a versatile building block in organic synthesis, primarily due to the distinct reactivity of its two functional groups. evitachem.com The presence of the electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the quinoline (B57606) ring system. This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, making the bromine atom at the 8-position susceptible to displacement by various nucleophiles. evitachem.comsemanticscholar.org

A key synthetic strategy involves the activation of bromoquinolines through nitration. The introduction of a nitro group enhances the electron deficiency of the quinoline ring, thereby activating an adjacent bromo group for nucleophilic substitution. semanticscholar.org This principle allows for the conversion of brominated nitroquinoline derivatives into useful compounds, such as cyclic amines, by reacting them with reagents like morpholine (B109124) or piperazine (B1678402). semanticscholar.org

Furthermore, the functional groups on this compound can be selectively transformed. The nitro group can be reduced to an amino group, a versatile functional handle for further derivatization. evitachem.com For instance, the reduction of the related 6-bromo-8-nitroquinoline (B1581145) to 6-bromoquinolin-8-amine (B1581729) is readily achieved using iron in an acetic acid solution. chemicalbook.com This transformation from a nitro to an amino group opens pathways to a host of other molecules, including those used in coordination chemistry and pharmacology. orgsyn.org The bromine atom itself is a gateway for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org

Table 1: Key Synthetic Transformations of the Bromo-Nitro-Quinoline Scaffold

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophiles (e.g., morpholine, sodium azide) under basic or heated conditions. evitachem.comsemanticscholar.org | Substituted nitroquinolines | Introduction of diverse functional groups at the bromine position. |

| Nitro Group Reduction | Reducing agents (e.g., Iron/Acetic Acid, H₂/Catalyst). evitachem.comchemicalbook.com | Bromo-aminoquinolines | Creates a versatile amino handle for further functionalization. |

| Cross-Coupling Reactions | Boronic acids, Palladium catalyst, Base (e.g., Suzuki-Miyaura coupling). rsc.org | Aryl- or Heteroaryl-substituted quinolines | Forms new carbon-carbon bonds, enabling synthesis of complex architectures. |

| N-Oxidation | Oxidizing agents (e.g., m-CPBA). researchgate.net | Quinoline N-oxides | Modifies the electronic properties and reactivity of the quinoline core. |

Impact on Drug Discovery and Medicinal Chemistry Lead Compound Development

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. semanticscholar.orgnih.gov this compound and its isomers are of significant interest as precursors and pharmacophores in the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. evitachem.comacs.orgsmolecule.com

Research has shown that the introduction of both bromo and nitro substituents onto a quinoline or related heterocyclic ring can lead to potent biological activity. In a notable study, an antikinetoplastid pharmacomodulation effort was conducted on the 8-nitroquinolin-2(1H)-one scaffold. acs.org The introduction of a bromine atom at the 6-position yielded a derivative with powerful and selective antitrypanosomal activity, demonstrating an EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. acs.org This highlights the critical role that the bromine substituent, in conjunction with the nitro group, can play in enhancing potency and modulating selectivity.

Similarly, the related isomer 6-bromo-5-nitroquinoline (B1267105) has been identified as having significant anti-proliferative, cytotoxic, and apoptotic effects on several cancer cell lines. semanticscholar.orgresearchgate.net These findings underscore the potential of the bromo-nitro-quinoline framework as a lead structure for the development of new anticancer agents. The nitro group can undergo bioreduction in hypoxic tumor environments to form reactive species, while the bromo-substituent can enhance binding affinity to biological targets. The versatility of this scaffold allows for systematic structural modifications to optimize activity, selectivity, and pharmacokinetic properties.

Table 2: Biological Activities of Structurally Related Bromo-Nitro-Heterocycles

| Compound/Scaffold | Biological Activity | Target/Cell Line | Key Finding | Citation |

| 6-Bromo-8-nitroquinolin-2(1H)-one derivative | Antitrypanosomal | Trypanosoma brucei, Trypanosoma cruzi | Potent and selective activity (EC₅₀ = 12 nM on T. b. brucei). | acs.org |

| 6-Bromo-5-nitroquinoline | Anticancer | HT29 (Human colorectal adenocarcinoma) | Exhibits antiproliferative, cytotoxic, and apoptotic effects. | semanticscholar.orgresearchgate.net |

| 1-Bromo-6-nitroisoquinoline (B571657) | Anticancer | Human tumor cells | Induces apoptosis and cell cycle arrest. | |

| 3-Bromo-8-nitroquinoline | Potential Antimicrobial & Anticancer | Investigated as a precursor for pharmacologically active agents. | Serves as a key intermediate for synthesis of potential therapeutics. | smolecule.com |

Synergy of Experimental and Computational Approaches in Chemical Biology

The investigation of this compound and related compounds is increasingly benefiting from a synergistic approach that combines experimental techniques with computational modeling. This integration provides deeper insights into molecular structure, reactivity, and biological interactions that are not easily accessible through experimentation alone.

Experimental methods like single-crystal X-ray diffraction are used to determine the precise three-dimensional geometry of these molecules and their co-crystals. researchgate.net This structural data provides a crucial foundation for computational analysis. Density Functional Theory (DFT) calculations are frequently employed to corroborate and expand upon experimental findings. For instance, DFT has been used to compare the calculated molecular geometry of 6-bromo-5-nitroquinoline-1-oxide with its X-ray determined structure, showing good agreement. researchgate.net

Computational tools are also pivotal in predicting the chemical behavior and potential biological activity of these compounds.

Reactivity Prediction: DFT calculations can model electron density maps and molecular electrostatic potential (MEP) surfaces. researchgate.net These models help identify electrophilic and nucleophilic sites on the molecule, predicting the regioselectivity of further functionalization, such as subsequent electrophilic substitution or nucleophilic attack.

Spectroscopic Analysis: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. researchgate.net

Biological Interactions: Molecular docking simulations are used to model the interaction between a quinoline derivative and the active site of a biological target, such as an enzyme or receptor. This can predict binding affinity and orientation, guiding the design of more potent and selective inhibitors.

This combination of wet-lab synthesis and characterization with in-silico modeling accelerates the research and development cycle, allowing for more rational design of new molecules with desired properties.

Potential for Further Functionalization and Applications in Specialized Fields

The unique arrangement of functional groups on this compound provides significant potential for further chemical modification, opening avenues for its use in specialized applications beyond traditional medicinal chemistry.

The primary sites for functionalization are the bromine and nitro groups. The bromine atom at position 8 is a versatile handle for introducing new molecular complexity. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form C-C, C-N, and C-O bonds. rsc.org This allows for the attachment of a wide range of aryl, heteroaryl, or alkyl groups, creating large libraries of derivatives for screening.

The nitro group at position 6 is not only an activating group but also a synthetic precursor. Its reduction to an amine (–NH₂) furnishes a nucleophilic site that can be acylated, alkylated, or diazotized for further transformations, including the Sandmeyer reaction to introduce other functionalities. chemicalbook.comorgsyn.org

This high degree of tunability makes this compound and its derivatives attractive candidates for applications in materials science. The extended π-conjugated systems that can be built from this scaffold are of interest for developing organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors. smolecule.com Furthermore, the quinoline nucleus is known to exhibit fluorescence, and modifications via the bromo and nitro handles could be used to fine-tune the photophysical properties, leading to the development of novel fluorescent probes for biological imaging or chemosensors. evitachem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Bromo-6-nitroquinoline, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize bromination and nitration reactions on the quinoline backbone. For example, bromine substitution at the 8-position can be achieved via electrophilic aromatic substitution under controlled temperature (0–5°C) using HBr/HNO₃ mixtures. Nitration at the 6-position may require fuming HNO₃ in sulfuric acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product.

- Validation : Confirm structure via - and -NMR (compare peak splitting patterns to analogous quinoline derivatives) and High-Resolution Mass Spectrometry (HRMS) .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodology :

- Stability Testing : Prepare stock solutions in DMSO, DMF, or ethanol at concentrations ≤10 mM. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours under varying temperatures (4°C, 25°C, 37°C).

- Key Findings : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate nitro-group hydrolysis at elevated temperatures. Store stock solutions at -20°C in aliquots to avoid freeze-thaw cycles .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound batches?

- Methodology :

- Impurity Profiling : Use LC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to separate and identify byproducts (e.g., dehalogenated or oxidized derivatives).

- Quantification : Calibrate against reference standards (e.g., 6-nitroquinoline or 8-bromoquinoline) for limit-of-detection (LOD) <0.1% .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Modeling : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.

- Reactivity Insights : The bromine atom at position 8 exhibits high electrophilicity, making it suitable for Suzuki-Miyaura couplings with aryl boronic acids. Nitro groups may sterically hinder coupling at adjacent positions .

Q. Why do discrepancies arise in reported catalytic efficiencies for Pd-mediated reactions involving this compound?

- Methodology :

- Controlled Experiments : Compare reaction yields under identical conditions (catalyst: Pd(PPh₃)₄ vs. PdCl₂(dppf), bases: K₂CO₃ vs. Cs₂CO₃).

- Key Factors :

- Base Strength : Strong bases (e.g., Cs₂CO₃) improve transmetallation but may deactivate the catalyst via ligand displacement.

- Nitro Group Interference : The electron-withdrawing nitro group reduces oxidative addition efficiency at the bromine site .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

- Methodology :

- Dose-Response Studies : Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase assays) across multiple cell lines (HEK293, HeLa) and concentrations (1 nM–100 µM).

- Meta-Analysis : Compare literature data for analogs (e.g., 6-nitro-8-fluoroquinoline) to identify structure-activity trends. Inconsistent results may stem from off-target effects or assay-specific interference (e.g., nitro-reductase activity in certain cell types) .

Q. What strategies mitigate photodegradation of this compound during long-term biological assays?

- Methodology :

- Light Exposure Tests : Expose solutions to UV (365 nm) and visible light for 24 hours. Monitor degradation via LC-MS.

- Stabilization : Add antioxidants (e.g., 0.1% BHT) or use amber glassware to reduce radical-mediated nitro-group breakdown. Alternatively, derivatize the nitro group to a photostable substituent (e.g., cyano) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。